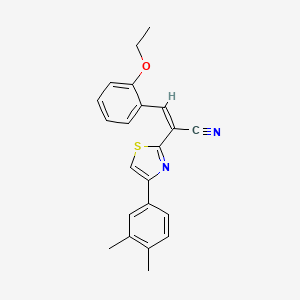
(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(2-ethoxyphenyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(2-ethoxyphenyl)acrylonitrile, also known as DMTA, is a compound that has gained attention in the scientific community due to its potential applications in various fields. DMTA is a member of the acrylonitrile family and is a yellow powder that is soluble in organic solvents.
Applications De Recherche Scientifique
Chemical Synthesis and Structure Analysis :
- Frolov et al. (2005) demonstrated that the reduction of (E)-3-aryl-2-(4-arylthiazol-2-yl)acrylonitriles with lithium aluminum hydride produces (Z)-1-amino-3-aryl-2-(thiazol-2-yl)prop-1-ene derivatives. They also confirmed the structure of a related compound through X-ray diffraction analysis Frolov, Dotsenko, Krivokolysko, Chernega, & Litvinov, 2005.
Optoelectronic Applications :
- Anandan et al. (2018) explored thiophene dyes, including acrylonitrile derivatives, for optoelectronic devices. They found that these compounds are effective in protecting human eyes and optical sensors, and useful in stabilizing light sources in optical communications Anandan, Manoharan, Narendran, Girisun, & Asiri, 2018.
Antimicrobial Properties :
- Cuervo-Rodríguez et al. (2019) investigated the antimicrobial activity of methacrylic monomers with acrylonitrile derivatives. They discovered these compounds' potential as antimicrobial coatings, particularly effective against Gram-negative Escherichia coli bacteria Cuervo-Rodríguez, Muñoz-Bonilla, Araujo, Echeverría, & Fernández-García, 2019.
Bioactive Heterocycle Construction :
- Naveen et al. (2006) synthesized a dipolarophile, (Z)-3-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl) acrylonitrile, for bioactive heterocycle construction. They emphasized its potential in creating molecules linked by hydrogen bonds Naveen, Kavitha, Rangappa, Sridhar, & Prasad, 2006.
Fluorescent Thiazoles :
- Eltyshev et al. (2021) designed new fluorescent thiazoles based on a 3-aryl-2-(thiazol-2-yl)acrylonitrile core. These compounds showed potential in biological applications, like cell imaging, due to their ability to penetrate living cells Eltyshev, Dzhumaniyazov, Suntsova, Minin, Pozdina, Dehaen, Benassi, & Belskaya, 2021.
Organic Powders with Piezochromic Behaviors :
- Ouyang et al. (2016) discovered that a diphenylacrylonitrile derivative, (Z)-3-(4′-(diphenylamino)-[1,1′-biphenyl]-4-yl)-2-(4-methoxyphenyl)-acrylonitrile, exhibited piezochromic behaviors under hydrostatic pressure, changing its fluorescence color. This property makes it useful in stress-sensing applications Ouyang, Zhan, Lv, Cao, Li, Zhang, Wang, & Zhang, 2016.
Cytotoxic Properties :
- Tarleton et al. (2012) explored the cytotoxic properties of various 2-phenylacrylonitriles. They emphasized the importance of the cyanide moiety and discovered compounds with potent broad-spectrum cytotoxic agents, which could be significant in cancer research Tarleton, Gilbert, Sakoff, & McCluskey, 2012.
Photovoltaic Performance :
- Han et al. (2015) introduced 2-(thiophen-2-yl)thiazole as a π-bridge into coumarin sensitizers for dye-sensitized solar cells, enhancing their light-harvesting capabilities and photovoltaic performance Han, Kang, Zu, Cui, & Gao, 2015.
Propriétés
IUPAC Name |
(Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(2-ethoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2OS/c1-4-25-21-8-6-5-7-18(21)12-19(13-23)22-24-20(14-26-22)17-10-9-15(2)16(3)11-17/h5-12,14H,4H2,1-3H3/b19-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJJGJLRJGBKFLY-UNOMPAQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C(/C#N)\C2=NC(=CS2)C3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

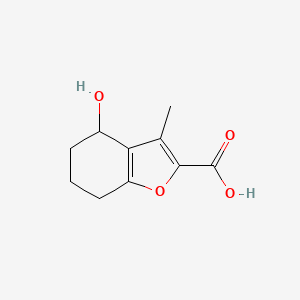
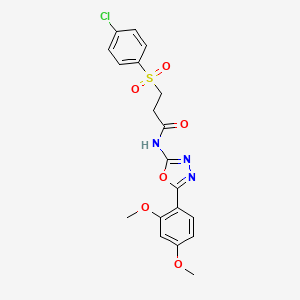
![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2596421.png)


![N-([1,1'-biphenyl]-2-yl)-3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)propanamide](/img/structure/B2596427.png)
![N-[2-(dimethylamino)ethyl]-1,2,3,4-tetrahydroquinoline-2-carboxamide dihydrochloride](/img/structure/B2596429.png)
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethoxyacetamide](/img/structure/B2596431.png)
![2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2596432.png)
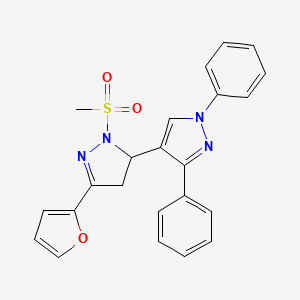
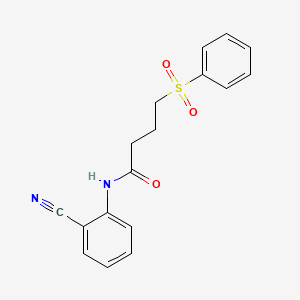
![N-(3,5-dimethoxyphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2596435.png)
![1-(2-Methoxypyridin-4-yl)-4-[3-(trifluoromethyl)benzoyl]piperazin-2-one](/img/structure/B2596437.png)
![7-[4-(2-Cyanoacetyl)piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B2596438.png)